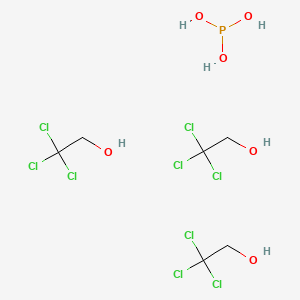

phosphorous acid;2,2,2-trichloroethanol

説明

Definition and Structural Basis of Phosphorous Acid Esters

Organophosphorus compounds are organic molecules containing phosphorus. wikipedia.orgtaylorandfrancis.comthermofisher.comgoogle.com A significant subclass of these are phosphite (B83602) esters, which are derivatives of phosphorous acid. wikipedia.org These esters possess the general structure P(OR)₃, where phosphorus is in the +3 oxidation state. wikipedia.org The formation of phosphite esters typically occurs through the alcoholysis of phosphorus trichloride (B1173362), a reaction where an alcohol (ROH) displaces the chloride ions. wikipedia.org

Phosphites are notable for their role as reagents in various name reactions, including the Michaelis–Arbuzov reaction and the Perkow reaction. wikipedia.org They also function as ligands in the field of organometallic chemistry. wikipedia.orgthermofisher.com

Significance of 2,2,2-Trichloroethanol (B127377) as a Building Block in Phosphorus Chemistry

2,2,2-Trichloroethanol (Cl₃C-CH₂OH) is a derivative of ethanol (B145695) where the three hydrogen atoms on the methyl group are substituted with chlorine atoms. wikipedia.org This structural feature makes it a valuable building block in organic synthesis, particularly in phosphorus chemistry. wikipedia.org The electron-withdrawing nature of the trichloromethyl group influences the reactivity of the adjacent hydroxyl group, making it a key component in the synthesis of various esters.

In addition to its role in forming phosphite and phosphate (B84403) esters, 2,2,2-trichloroethanol is used to introduce protecting groups for carboxylic acids, a function valued for its straightforward addition and removal. wikipedia.org

Table 1: Properties of 2,2,2-Trichloroethanol

| Property | Value |

|---|---|

| Chemical Formula | C₂H₃Cl₃O wikipedia.org |

| Molar Mass | 149.40 g/mol wikipedia.org |

| Appearance | Clear, colorless liquid wikipedia.org |

| Density | 1.55 g/cm³ wikipedia.org |

| Melting Point | 17.8 °C wikipedia.orgsigmaaldrich.com |

| Boiling Point | 151-154 °C sigmaaldrich.commerckmillipore.com |

Overview of Key Derivatives

The reaction between phosphorous acid and 2,2,2-trichloroethanol, along with subsequent reactions, gives rise to several important derivatives with distinct applications in organic chemistry.

Tris(2,2,2-trichloroethyl) Phosphite

Tris(2,2,2-trichloroethyl) phosphite is the ester formed from one molecule of phosphorous acid and three molecules of 2,2,2-trichloroethanol. While direct synthesis data for this specific compound is limited in the provided search results, the synthesis of analogous compounds such as Tris(2-chloroethyl) phosphite is achieved by reacting phosphorus trichloride with the corresponding alcohol (in this case, ethylene (B1197577) oxide). A similar principle would apply to the synthesis of Tris(2,2,2-trichloroethyl) phosphite using 2,2,2-trichloroethanol. This phosphite can serve as a precursor for other organophosphorus compounds. For instance, its analog, Tris(2,2,2-trifluoroethyl) phosphite, is utilized in the synthesis of phosphonamides via the Arbuzov reaction. chemicalbook.com

Related 2,2,2-Trichloroethyl Phosphate Esters and Phosphonates

Oxidation of phosphites leads to the formation of phosphate esters, which contain phosphorus in the +5 oxidation state. Tris(2-chloroethyl) phosphate (TCEP) is a well-documented phosphate ester used as a flame retardant, plasticizer, and viscosity regulator in polymers like polyurethanes and polyester (B1180765) resins. wikipedia.org It is synthesized from the reaction of phosphorus oxychloride with ethylene oxide. who.int By analogy, Tris(2,2,2-trichloroethyl) phosphate would be the corresponding phosphate ester derived from 2,2,2-trichloroethanol. The 2,2,2-trichloroethyl group is also employed for the protection of phosphate groups in the synthesis of phosphoserine peptides. nih.gov

Phosphonates are another class of organophosphorus compounds characterized by a direct carbon-phosphorus (C-P) bond, with the general formula R-P(=O)(OR')₂. taylorandfrancis.com The Michaelis-Arbuzov reaction is a primary method for synthesizing these compounds. wikipedia.org 2,2,2-Trichloroethyl phosphonates would feature 2,2,2-trichloroethoxy groups attached to the phosphorus atom.

Role as Protecting Groups (2,2,2-Trichloroethoxycarbonyl, Troc)

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a widely used protecting group for amines and alcohols in organic synthesis. total-synthesis.comchem-station.comwikipedia.orgtcichemicals.com It is introduced by reacting the amine or alcohol with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base. total-synthesis.comchem-station.com The Troc group is valued for its stability under conditions that would cleave other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), making it an orthogonal protecting group. total-synthesis.com

The removal of the Troc group (deprotection) is typically achieved through reductive methods, most commonly using zinc powder in acetic acid or a mixture of THF and water. total-synthesis.comchem-station.com This process proceeds via a β-elimination mechanism. total-synthesis.com The Troc group has proven particularly useful in the synthesis of 2-amino sugars and neuraminic acid. nih.gov

Table 2: Key Derivatives and Protecting Groups

| Compound/Group | Formula/Structure | Key Features |

|---|---|---|

| Tris(2,2,2-trichloroethyl) Phosphite | P(OCH₂CCl₃)₃ | Phosphite ester; precursor in synthesis. |

| Tris(2,2,2-trichloroethyl) Phosphate | O=P(OCH₂CCl₃)₃ | Phosphate ester; analogous to flame retardants. |

| 2,2,2-Trichloroethyl Phosphonate (B1237965) | R-P(=O)(OCH₂CCl₃)₂ | Contains a stable C-P bond. |

特性

CAS番号 |

1069-93-8 |

|---|---|

分子式 |

C6H12Cl9O6P |

分子量 |

530.2 g/mol |

IUPAC名 |

phosphorous acid;2,2,2-trichloroethanol |

InChI |

InChI=1S/3C2H3Cl3O.H3O3P/c3*3-2(4,5)1-6;1-4(2)3/h3*6H,1H2;1-3H |

InChIキー |

AFASDLRLADDQIA-UHFFFAOYSA-N |

正規SMILES |

C(C(Cl)(Cl)Cl)O.C(C(Cl)(Cl)Cl)O.C(C(Cl)(Cl)Cl)O.OP(O)O |

製品の起源 |

United States |

Synthetic Methodologies for Phosphorous Acid Esters of 2,2,2 Trichloroethanol

Esterification Reactions of Phosphorous Acid with 2,2,2-Trichloroethanol (B127377)

Esterification involving phosphorous acid and 2,2,2-trichloroethanol encompasses direct reactions and, more commonly, reactions utilizing more reactive phosphorus precursors like phosphorus halides.

Direct Esterification Approaches

The direct esterification of phosphorous acid (H₃PO₃) with alcohols is generally more complex than for carboxylic acids. libretexts.org Such reactions often require heat and the removal of water to drive the equilibrium toward the ester products. For phosphorus-based acids, this process can be complicated by the formation of various condensed phosphate (B84403) species and potential side reactions, especially at elevated temperatures. google.com While direct esterification of phosphoric acid has been studied, often requiring catalysts or dehydrating agents, google.comsciencemadness.org specific, high-yield procedures for the direct reaction between phosphorous acid and 2,2,2-trichloroethanol are not commonly reported in standard literature. Synthetic chemists typically favor the use of more reactive phosphorus compounds, such as phosphorus trichloride (B1173362), to achieve cleaner and more efficient esterification. wikipedia.org

Reactions with Phosphorus Halides and 2,2,2-Trichloroethanol

A more prevalent and controllable method for synthesizing phosphorous acid esters involves the reaction of an alcohol with a phosphorus halide, most commonly phosphorus trichloride (PCl₃). wikipedia.org This approach leverages the high reactivity of the P-Cl bond towards nucleophilic attack by the hydroxyl group of the alcohol. The stoichiometry of the reaction can be controlled to produce either fully substituted phosphites or partially substituted chlorophosphite intermediates.

Tris(2,2,2-trichloroethyl) phosphite (B83602), P(OCH₂CCl₃)₃, is the fully esterified product of phosphorous acid and 2,2,2-trichloroethanol. Its synthesis is typically achieved by reacting three equivalents of 2,2,2-trichloroethanol with one equivalent of phosphorus trichloride. A tertiary amine, such as diethylaniline or pyridine (B92270), is generally used as a base to neutralize the three equivalents of hydrogen chloride (HCl) that are generated as a byproduct, driving the reaction to completion. wikipedia.org

The general reaction is as follows: PCl₃ + 3 HOCH₂CCl₃ + 3 R₃N → P(OCH₂CCl₃)₃ + 3 R₃NH⁺Cl⁻

A typical laboratory procedure involves dissolving the alcohol and the tertiary amine base in an inert, dry solvent. The phosphorus trichloride, also dissolved in a dry solvent, is then added gradually to the alcohol solution while cooling to manage the exothermic reaction. After the addition is complete, the mixture is often heated to ensure the reaction goes to completion. The final product is isolated by filtering off the precipitated amine hydrochloride salt and purifying the filtrate, usually through distillation under reduced pressure.

Table 1: Representative Reaction Parameters for Trialkyl Phosphite Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions | Product |

|---|---|---|---|---|---|

| Phosphorus Trichloride | Ethanol (B145695) (3 eq.) | Diethylaniline (3 eq.) | Petroleum Ether | Initial cooling, then gentle reflux | Triethyl Phosphite |

| Analogous Reaction |

This table is based on a general, well-established procedure for trialkyl phosphites.

When the reaction between phosphorus trichloride and an alcohol is conducted with a 1:1 molar ratio, a dichlorophosphite (B8498940) (also known as an alkoxyphosphorodichloridite) is formed. wikipedia.org In this specific case, reacting one equivalent of 2,2,2-trichloroethanol with phosphorus trichloride yields 2,2,2-trichloroethyl phosphorodichloridite and one equivalent of HCl.

The reaction is as follows: PCl₃ + HOCH₂CCl₃ → Cl₂POCH₂CCl₃ + HCl

This reaction is typically performed in the absence of a base. The HCl gas evolved can be removed from the reaction system, or the reaction can be carried out under conditions that favor the formation of the monosubstituted product. Careful control of stoichiometry and reaction conditions is crucial to prevent the formation of di- and tri-substituted byproducts.

Electrochemical Synthesis Routes for Related Compounds (e.g., Tris(2-chloroethyl) Phosphate)

Electrochemical methods offer an alternative pathway for synthesizing organophosphorus compounds. For instance, the direct electrochemical synthesis of tris(2-chloroethyl) phosphate, a related phosphate ester, has been studied. This process can involve the reaction of elemental phosphorus (both white and red forms) with ethylene (B1197577) chlorohydrin in a diaphragmless electrolyzer. chemicalbook.com While this specific example yields a phosphate rather than a phosphite and uses a different chloro-alcohol, the principle demonstrates a route that avoids phosphorus halide reagents. Such electrochemical approaches represent a potential, though less conventional, methodology for producing phosphorus esters.

Synthesis of Related 2,2,2-Trichloroethyl Phosphate Derivatives

The synthesis of phosphate esters, which feature phosphorus in the +5 oxidation state, is also highly relevant. These compounds are typically prepared using phosphorus(V) reagents, such as phosphorus oxychloride (POCl₃). The reaction of phosphorus oxychloride with 2,2,2-trichloroethanol can produce various phosphate esters, including 2,2,2-trichloroethyl phosphorodichloridate and bis(2,2,2-trichloroethyl) phosphorochloridate, depending on the stoichiometry.

For example, reacting POCl₃ with one equivalent of 2,2,2-trichloroethanol can yield 2,2,2-trichloroethyl phosphorodichloridate. The reaction involves heating the mixture and results in the formation of HCl as a byproduct.

Table 2: Example Synthesis of a Chloroalkyl Phosphate Derivative

| Reactant 1 | Reactant 2 | Molar Ratio (1:2) | Temperature | Duration | Product | Yield |

|---|

Data sourced from a specific preparative method.

Furthermore, related chloroalkyl phosphates can be synthesized by reacting POCl₃ with epoxides. For example, tris(2-chloro-1-methylethyl) phosphate is prepared by reacting phosphorus oxychloride with propylene (B89431) oxide in the presence of a catalyst like aluminum trichloride. chemicalbook.com The formation of tris(2-chloroethyl) phosphate as an interfering byproduct during the synthesis of its corresponding phosphite can also occur, particularly if the phosphorus trichloride starting material is contaminated with phosphorus oxychloride.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2,2,2-Trichloroethanol |

| Phosphorous Acid |

| Phosphorus Trichloride |

| Phosphorus Oxychloride |

| Tris(2,2,2-trichloroethyl) Phosphite |

| 2,2,2-Trichloroethyl Phosphorodichloridite |

| Tris(2-chloroethyl) Phosphate |

| Ethylene Chlorohydrin |

| Elemental Phosphorus |

| Diethylaniline |

| Pyridine |

| Hydrogen Chloride |

| 2,2,2-Trichloroethyl phosphorodichloridate |

| Bis(2,2,2-trichloroethyl) phosphorochloridate |

| Tris(2-chloro-1-methylethyl) phosphate |

| Propylene Oxide |

| Aluminum Trichloride |

| Triethyl Phosphite |

Phosphorylation using Bis(2,2,2-trichloroethyl) Phosphorochloridate

Bis(2,2,2-trichloroethyl) phosphorochloridate is a key phosphorylating agent used to introduce the bis(2,2,2-trichloroethyl) phosphate group to various functional groups, particularly hydroxyls. This reagent is a solid with a melting point of 45-47 °C. sigmaaldrich.com Its utility is prominent in the synthesis of modified nucleosides and peptides, where the phosphate group plays a crucial biological or structural role.

Phosphorylation of Nucleosides (e.g., araA derivatives)

In the realm of nucleoside chemistry, the phosphorylation of the sugar hydroxyl groups is a critical step for creating analogues of biologically important nucleotides. umich.edunih.gov The hydroxyl groups of nucleosides are generally less nucleophilic than typical alcohols, which can present challenges in achieving efficient and regioselective phosphorylation. umich.edu However, four-coordinate phosphorochloridates, such as bis(2,2,2-trichloroethyl) phosphorochloridate, can effectively phosphorylate unprotected nucleosides. umich.edu This reagent has been successfully employed in the preparation of 5'-phosphorylated 2',5'-oligoadenylates, demonstrating its efficacy in oligonucleotide synthesis. acs.org The resulting 2,2,2-trichloroethyl protected phosphate can be subsequently deprotected under mild conditions, a crucial feature for sensitive biomolecules.

Phosphorylation in Peptide Synthesis (e.g., phosphotyrosine, phosphoserine)

The reversible phosphorylation of amino acid residues like serine, threonine, and tyrosine is a fundamental post-translational modification that governs numerous cellular processes. The chemical synthesis of phosphopeptides is therefore essential for studying these biological phenomena. The 2,2,2-trichloroethyl (Tc) group has proven to be a valuable protecting group for the phosphate moiety in the synthesis of phosphotyrosine and phosphoserine-containing peptides. researchgate.netnih.gov

For instance, Boc-Tyr(PO3Tc2)-OH and Fmoc-Tyr(PO3Tc2)-OH have been synthesized by phosphorylating Boc-Tyr-OBzl with bis(2,2,2-trichloroethyl) phosphorochloridate, followed by further synthetic manipulations. nih.gov Similarly, derivatives of phosphoserine, such as Boc-Ser(PO3Tc2)-OH and Z-Ser(PO3Tc2)-OH, have been prepared in high yields using this methodology. nih.gov A significant advantage of the Tc protecting group is its stability under various conditions and its selective removal. However, it has been noted that the Tc-phosphorus protector can be incompatible with the Fmoc protecting group, as the conditions for Fmoc removal (piperidine treatment) can lead to dephosphorylation. nih.gov

Transesterification Reactions

Transesterification represents another synthetic route to phosphorous acid esters of 2,2,2-trichloroethanol. This approach involves the exchange of the ester group of a phosphorus compound with 2,2,2-trichloroethanol. While direct transesterification of a phosphite ester with an alcohol can be an equilibrium-driven process, specific reagents and conditions can drive the reaction to completion.

A notable application involves the direct transacylation of 2,2,2-trihaloethyl esters with alcohols using phosphorus(III) reagents. nih.gov In this one-pot procedure, the phosphorus(III) reagent acts as a reductant, leading to the fragmentation of the trihaloethyl ester and the in situ formation of an acyloxyphosphonium intermediate. This reactive intermediate is then trapped by an alcohol, such as 2,2,2-trichloroethanol, to yield the desired ester. nih.gov For the synthesis of esters from primary and secondary alcohols, tributylphosphine (B147548) in the presence of DMAP has been found to be effective. nih.gov

Multi-component Reactions Involving 2,2,2-Trichloroethanol

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net These reactions are advantageous due to their atom economy, step economy, and the ability to generate diverse molecular scaffolds. allfordrugs.comresearchgate.net

In the context of organophosphorus chemistry, MCRs provide a powerful tool for the synthesis of heterocyclic phosphonates and other phosphorus-containing compounds. allfordrugs.comresearchgate.net While specific examples of MCRs directly incorporating both 2,2,2-trichloroethanol and a phosphorus component to form a "phosphorous acid;2,2,2-trichloroethanol" adduct in a single step are not extensively detailed in the provided search results, the principles of MCRs suggest their potential applicability. For instance, a reaction could be envisioned where 2,2,2-trichloroethanol, a phosphorus source (like a phosphite), and another reactive component are combined to construct a more complex molecule containing the 2,2,2-trichloroethyl phosphite moiety. The Kabachnik-Fields reaction, a well-known MCR for synthesizing α-aminophosphonates, involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite, showcasing the potential of MCRs in organophosphorus synthesis. researchgate.net

Protecting Group Strategies Utilizing 2,2,2-Trichloroethyl Moieties in Phosphorus Chemistry

The 2,2,2-trichloroethyl (Tce) group is a widely utilized protecting group in organic synthesis, valued for its stability under a range of conditions and its selective removal. nih.gov Its application in phosphorus chemistry is particularly significant for the temporary protection of phosphate and phosphite functionalities during complex synthetic sequences. nih.gov

The stability of the Tce group allows it to withstand acidic and some basic conditions, as well as many standard transformations in organic synthesis. chem-station.com The key feature of the Tce group is its cleavage under reductive conditions, typically using zinc dust in acetic acid or a zinc-copper couple. wikipedia.orgcdnsciencepub.com This deprotection proceeds via a β-elimination mechanism, which is orthogonal to the removal of many other common protecting groups like Boc (acid-labile) and Fmoc (base-labile). total-synthesis.com

Introduction of 2,2,2-Trichloroethyl Protecting Groups (e.g., Troc-Cl)

While the focus of this article is on phosphorous acid esters, the introduction of the related 2,2,2-trichloroethoxycarbonyl (Troc) group provides a well-documented example of the installation of a 2,2,2-trichloroethyl-containing moiety. The Troc group is commonly used to protect amines and alcohols. chem-station.comtotal-synthesis.com

The standard reagent for introducing the Troc group is 2,2,2-trichloroethyl chloroformate (Troc-Cl). wikipedia.orgsigmaaldrich.com The reaction is typically carried out in the presence of a base, such as pyridine or sodium bicarbonate, to neutralize the hydrochloric acid generated. total-synthesis.com For the protection of amines, the reaction with Troc-Cl yields a stable carbamate. nih.govyoutube.com Similarly, alcohols can be converted to carbonates. total-synthesis.com The reaction conditions are generally mild, and the Troc group can be introduced in high yield. nih.gov For instance, the protection of an amino group often involves reacting the substrate with Troc-Cl in a solvent like dichloromethane (B109758) or THF with a base. total-synthesis.com In some cases, particularly with polar substrates, the reaction can be performed in an aqueous system with a base like sodium hydroxide (B78521). total-synthesis.com

Data Tables

Table 1: Phosphorylation of Amino Acids using Bis(2,2,2-trichloroethyl) Phosphorochloridate

| Amino Acid Derivative | Phosphorylating Agent | Product | Reference |

| Boc-Tyr-OBzl | Bis(2,2,2-trichloroethyl) phosphorochloridate | Boc-Tyr(PO3Tc2)-OH | nih.gov |

| Boc-Ser-OBzl | Bis(2,2,2-trichloroethyl) phosphorochloridate | Boc-Ser(PO3Tc2)-OH | nih.gov |

| Z-Ser-OBzl | Bis(2,2,2-trichloroethyl) phosphorochloridate | Z-Ser(PO3Tc2)-OH | nih.gov |

Table 2: Properties of 2,2,2-Trichloroethyl Chloroformate (Troc-Cl)

| Property | Value | Reference |

| Molecular Formula | C3H2Cl4O2 | wikipedia.org |

| Molar Mass | 211.85 g/mol | wikipedia.org |

| Boiling Point | 171-172 °C | sigmaaldrich.com |

| Density | 1.539 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.471 | sigmaaldrich.com |

Selective Deprotection Methodologies

The 2,2,2-trichloroethyl (Tce) group is a valuable protecting group for the phosphate moiety in the synthesis of various biomolecules, including oligonucleotides and phosphopeptides. chimia.chnih.gov Its utility stems from its stability under a range of reaction conditions and, crucially, the availability of specific methods for its removal without affecting other sensitive protecting groups. The selective cleavage of the Tce group from phosphotriesters is a critical step that has been the subject of considerable research.

The primary mechanism for the deprotection of 2,2,2-trichloroethyl esters involves reductive elimination. thieme-connect.de This process is typically initiated by a reducing agent, leading to the formation of a dichloroethene, a phosphate mono- or diester, and the remnants of the reducing agent. A variety of reagents and conditions have been developed to effect this transformation, offering a toolkit for chemists to choose the most appropriate method based on the substrate and the presence of other functional groups.

Reductive Cleavage with Zinc

One of the most common and well-established methods for the removal of the Tce group is reduction with zinc dust. This method is effective and has been widely applied in peptide and oligonucleotide synthesis. researchgate.net The reaction is typically carried out in the presence of a proton source, such as acetic acid. researchgate.net

For instance, in the context of peptide synthesis, N-carbobenzoxy-peptide trichloroethyl esters can be selectively deprotected using zinc in acetic acid to yield the corresponding N-carbobenzoxy-peptides in good yields, with the optical activity of the products remaining intact. researchgate.net

In the realm of oligonucleotide synthesis, a zinc-copper couple has been shown to be an effective reagent for the removal of the 2,2,2-trichloroethyl protecting group from phosphotriesters. This reagent can be used in conjunction with 2,4-pentanedione in an organic solvent like dimethylformamide (DMF) to achieve deprotection. This method is particularly useful when the hydroxyl groups are protected with tert-butyldimethylsilyl (tBDMS) groups, as the deprotection of the Tce group can be performed without affecting the silyl (B83357) ethers.

Hydrogenolysis

Catalytic hydrogenolysis offers an alternative, mild method for the cleavage of the 2,2,2-trichloroethyl group from phosphate esters. This approach has been successfully employed in the synthesis of phosphoserine-containing peptides. The removal of the Tce-protecting group can be efficiently achieved by hydrogenolysis in aqueous ethanol, demonstrating the utility of this method for molecules with a degree of water solubility. nih.gov

Titanocene-Catalyzed Reductive Cleavage

More recently, a milder method for the reductive cleavage of 2,2,2-trichloroethyl esters has been developed utilizing a titanocene (B72419) catalyst. This radical-based method employs Cp₂TiCl as an electron transfer catalyst and zinc dust as the stoichiometric reducing agent. chimia.chnih.gov A key advantage of this system is that it operates under non-aqueous conditions and at room temperature, avoiding the use of strong Brønsted acids. chimia.chnih.gov The proposed mechanism involves a halogen-atom abstraction by Cp₂TiCl to form a carbon-centered radical, which is then reduced and undergoes fragmentation. chimia.ch While demonstrated on carboxylate esters, this method presents a promising alternative for the deprotection of Tce-protected phosphates under neutral conditions.

The following table summarizes the key findings for the selective deprotection of 2,2,2-trichloroethyl groups from phosphate esters.

| Deprotection Reagent/System | Substrate Type | Conditions | Yield | Reference(s) |

| Zinc / Acetic Acid | N-carbobenzoxy-peptide trichloroethyl esters | Acetic Acid | Good | researchgate.net |

| Zinc-Copper Couple / 2,4-pentanedione | 5'-Phosphotriesters of nucleosides | DMF | 75-99% (for phosphorylation step) | |

| Catalytic Hydrogenolysis | Boc- or Z-Ser(PO₃Tc₂)-OBzl | Aqueous Ethanol | Efficient | nih.gov |

| Cp₂TiCl / Zinc Dust | Aromatic carboxylic acid TCE esters | Room Temperature | ~80% | chimia.chnih.gov |

Reaction Mechanisms and Chemical Reactivity of 2,2,2 Trichloroethanol Derived Organophosphorus Compounds

Hydrolysis Pathways of Phosphite (B83602) Esters and Phosphate (B84403) Esters

The hydrolysis of phosphite and phosphate esters is a fundamental reaction that dictates their environmental persistence and metabolic fate. This process can be catalyzed by acids or proceed through nucleophilic attack, leading to the cleavage of the ester bonds.

Acid-catalyzed hydrolysis of phosphonate (B1237965) and phosphate esters is a well-documented process. nih.govpearson.com For phosphonates, the hydrolysis often occurs in a stepwise manner due to the presence of two ester groups. nih.gov The reaction is typically carried out in an aqueous solution of a strong acid, such as hydrochloric acid (HCl) or perchloric acid (HClO4). nih.gov Studies on the hydrolysis of methyl methyl-arylphosphinates have shown that the reaction rate is dependent on the acid concentration, with an optimal concentration observed around 6–7 M HClO4. nih.gov Beyond this concentration, a slight decrease in the reaction rate has been noted. nih.gov Similarly, the acid-catalyzed hydrolysis of p-nitrophenyl diphenylphosphinate (B8688654) exhibits a maximum rate at 1.5 M HClO4, with inhibition occurring at higher acid concentrations. nih.gov

The mechanism of acid-catalyzed hydrolysis can vary. The AAc2 mechanism, involving water and P-O bond cleavage, and the AAl1 mechanism, where water is not involved in the rate-determining step and C-O bond cleavage occurs, are major routes. nih.gov A less common pathway is the AAl2 mechanism, which also involves water and results in C-O bond cleavage. nih.gov Polar and steric effects have been found to have a minimal influence on the acid-catalyzed hydrolysis of methyl dialkylphosphinates compared to base-catalyzed hydrolysis. nih.gov

In the context of phosphate esters, acid catalysis facilitates the cleavage of the P-O bond. The reaction is initiated by the protonation of a phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.

The reaction of phosphate esters with nucleophiles can proceed through two main pathways: attack at the phosphorus atom (P-O cleavage) or attack at the carbon substituent (C-O cleavage). thieme-connect.de The prevailing mechanism is influenced by factors such as the structure of the phosphate, the nature of the nucleophile, and the reaction conditions. thieme-connect.de

Nucleophilic Attack at Phosphorus (P-O Cleavage): This process can occur via two primary mechanisms:

Addition-Elimination: This mechanism involves the formation of a trigonal bipyramidal intermediate. thieme-connect.de Nucleophilic attack on the tetrahedral phosphorus leads to this intermediate, which then collapses, expelling the leaving group. thieme-connect.de This pathway is more likely when the phosphorus is part of a 5-membered ring, which stabilizes the trigonal bipyramidal structure. thieme-connect.de

Direct Substitution (SN2-type): In this mechanism, the formation of the bond between the nucleophile and the phosphorus atom occurs concurrently with the breaking of the P-O bond. thieme-connect.de This process involves a trigonal bipyramidal transition state rather than a stable intermediate and is the probable mechanism for the hydrolysis of most acyclic phosphate triesters. thieme-connect.de

Base-catalyzed hydrolysis of phosphate esters typically proceeds with an inversion of configuration, which supports the existence of a trigonal bipyramidal intermediate. libretexts.org

Nucleophilic Attack at Carbon (C-O Cleavage): This pathway involves the nucleophile attacking the carbon atom of the ester group, with the phosphate acting as a leaving group. thieme-connect.de This type of reaction is particularly effective for the deprotection of methyl, benzyl, and allyl phosphates using weakly basic nucleophiles like iodide, thiolate, and amines. thieme-connect.de Research on 5-membered ring phosphate triesters has demonstrated that clean endocyclic C-O bond cleavage can be achieved with various nucleophiles. fao.orgnih.gov

The following table summarizes the key aspects of nucleophilic attack on phosphate esters:

| Attack Site | Mechanism | Key Features |

| Phosphorus | Addition-Elimination | Formation of a stable trigonal bipyramidal intermediate; favored in 5-membered ring structures. thieme-connect.de |

| Direct Substitution (SN2-type) | Concerted bond formation and breakage via a trigonal bipyramidal transition state; common for acyclic triesters. thieme-connect.de | |

| Carbon | Nucleophilic Substitution | Phosphate acts as a leaving group; useful for deprotection of certain alkyl phosphates. thieme-connect.de |

Tris(2-chloroethyl) phosphate (TCEP), a common flame retardant, undergoes hydrolysis in the environment. nih.govfrontiersin.org Its estimated hydrolysis half-life is approximately 20 days in the pH range of 5 to 9. nih.gov The primary degradation pathway for TCEP in sediment microcosms is through the hydrolysis of the phosphoester bond. acs.orgscite.ai This process leads to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono-chloroethyl phosphate (MCEP). acs.orgscite.ai

Further microbial transformation of TCEP can occur, leading to products such as bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH), phosphoric bis(2-chloroethyl) (2-oxoethyl) ester (TCEP-CHO), and phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester (TCEP-COOH), indicating that hydrolytic dechlorination and oxidation are also involved in its degradation. acs.orgscite.ai In anoxic environments, reduced sulfur species like polysulfides and bisulfide can also contribute to the degradation of TCEP. nih.gov

The environmental fate of TCEP is a significant concern due to its widespread detection in various environmental compartments, including water, sediment, and the atmosphere. frontiersin.org

Isomerization Reactions

Isomerization reactions represent another important aspect of the chemical reactivity of 2,2,2-trichloroethanol-derived organophosphorus compounds, leading to changes in their stereochemistry or structural arrangement.

Kinetic studies on the isomerization of cyclic phosphinates, such as 1-alkoxy-3-phospholene 1-oxides, have shown that under acidic conditions, isomerization of the 3-phospholene ring to the 2-phospholene ring can occur alongside hydrolysis. researchgate.net This results in a mixture of the corresponding 1-hydroxy-3-phospholene oxide and 1-hydroxy-2-phospholene oxide. researchgate.net The rates of these isomerizations have been characterized by specific rate constants. researchgate.net

In the context of enzymatic reactions, phosphoglucose (B3042753) isomerase has been shown to act on both α and β anomers of fructofuranose 6-phosphate and glucopyranose-6-P. researchgate.net The reaction mechanism is proposed to involve the opening of both ring forms to their acyclic counterparts, followed by isomerization through a common enzyme-bound cis-enediol intermediate. researchgate.net This demonstrates how stereoisomers can interconvert under specific catalytic conditions.

Trichlorfon (B7771407), an organophosphate insecticide, is known to undergo rearrangement to form the more toxic dichlorvos (B1670471) (2,2-dichlorovinyl dimethyl phosphate). nih.govresearchgate.net This transformation is a key aspect of its mode of action and metabolism. chemicalwarehouse.comacs.org The rearrangement is an intramolecular process that can be influenced by various factors. researchgate.net

Theoretical studies using density functional theory (DFT) have suggested that the transformation of trichlorfon involves hydroxyl substitution and cleavage. researchgate.net The process is believed to proceed via a concerted intramolecular mechanism. researchgate.net This rearrangement is significant as dichlorvos is a more potent acetylcholinesterase inhibitor than trichlorfon itself. nih.govchemicalwarehouse.com

The table below outlines the key features of the Trichlorfon rearrangement:

| Starting Compound | Rearrangement Product | Significance | Mechanism |

| Trichlorfon | Dichlorvos (DDVP) | Increased toxicity due to enhanced acetylcholinesterase inhibition. nih.govchemicalwarehouse.com | Concerted intramolecular rearrangement involving hydroxyl substitution and cleavage. researchgate.net |

Mechanisms in Organic Transformations

The utility of 2,2,2-trichloroethanol-derived organophosphorus compounds in synthetic chemistry is underscored by their participation in key organic transformations. The electron-withdrawing nature of the 2,2,2-trichloroethyl group profoundly influences the mechanisms and outcomes of these reactions.

Wittig Reactions Involving 2,2,2-Trichloroethanol-derived Phosphorus Ylides

While classical Wittig reactions involve phosphonium (B103445) ylides, a significant modification, the Horner-Wadsworth-Emmons (HWE) reaction, utilizes phosphonate-stabilized carbanions. wikipedia.orgalfa-chemistry.com This reaction is particularly relevant when considering derivatives of 2,2,2-trichloroethanol (B127377). The HWE reaction typically favors the formation of (E)-alkenes. wikipedia.orgtcichemicals.com

The mechanism of the HWE reaction proceeds through several key steps:

Deprotonation: A base abstracts a proton from the carbon alpha to the phosphonate group, forming a nucleophilic phosphonate carbanion. wikipedia.org

Nucleophilic Addition: The phosphonate carbanion attacks an aldehyde or ketone, leading to the formation of a betaine (B1666868) or, more commonly, proceeding directly to a cyclic oxaphosphetane intermediate. wikipedia.orgnumberanalytics.com

Elimination: The oxaphosphetane intermediate collapses, yielding an alkene and a water-soluble phosphate byproduct, which simplifies product purification compared to the traditional Wittig reaction. wikipedia.orgalfa-chemistry.com

A notable variant, the Still-Gennari modification, employs phosphonates with electron-withdrawing groups (like trifluoroethyl) to promote the formation of (Z)-alkenes. nrochemistry.comyoutube.com The strong electron-withdrawing character of the 2,2,2-trichloroethyl group suggests that phosphonates derived from 2,2,2-trichloroethanol would behave similarly. The presence of these groups is thought to accelerate the elimination of the oxaphosphetane intermediate, which can alter the stereochemical course of the reaction to favor the thermodynamically less stable (Z)-alkene. nrochemistry.com

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphonium ylide | Phosphonate-stabilized carbanion |

| Typical Product | (Z)-alkenes from non-stabilized ylides | (E)-alkenes from stabilized phosphonates |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkylphosphate salt (water-soluble, easily removed) |

| Reactivity | Less reactive with ketones | More reactive, reacts with both aldehydes and ketones |

Stability and Reactivity in Diverse Chemical Environments

The chemical behavior of organophosphorus compounds derived from 2,2,2-trichloroethanol is largely dictated by the stability of the 2,2,2-trichloroethyl ester linkage. This group is designed to be robust under certain conditions while being labile under others, a property crucial for its role as a protecting group.

The 2,2,2-trichloroethyl group is notably stable in acidic environments, allowing for the selective removal of acid-sensitive protecting groups elsewhere in a molecule. nih.gov However, its key reactivity is observed under reductive conditions. The most common method for cleaving the 2,2,2-trichloroethyl group from a phosphate triester is through reductive elimination. nih.gov

Mechanism of Reductive Cleavage: This cleavage is typically achieved using zinc dust in the presence of acetic acid or other reducing metals. nih.gov The mechanism involves a two-electron reduction process. The metal transfers electrons to one of the chlorine atoms, leading to the formation of a β-metallated ester intermediate. This intermediate is unstable and rapidly undergoes fragmentation through a 1,2-elimination to yield the deprotected phosphate, a metal carboxylate, and 1,1-dichloroethene. Milder and more recent methods for this cleavage utilize titanocene-based catalysts, which proceed via a radical mechanism involving single electron transfers.

In biological or environmental contexts, the degradation of related compounds like tris(2-chloroethyl) phosphate (TCEP) provides insight into the stability of the chloroethyl phosphate linkage. Studies have shown that TCEP degradation can proceed via hydrolytic cleavage of the phosphoester bonds, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and mono(2-chloroethyl) phosphate (MCEP). nih.gov Further degradation pathways can involve oxidation of the ethyl chain. nih.gov Some organisms possess enzymes like phosphotriesterases that can catalyze the hydrolysis of such organophosphate esters.

Table 2: Reactivity of 2,2,2-Trichloroethyl Phosphate Esters

| Chemical Environment | Stability/Reactivity | Products of Reaction/Cleavage |

| Acidic Conditions | Generally Stable | No reaction |

| Reductive Conditions (e.g., Zn/AcOH) | Labile (Cleavage) | Deprotected Phosphate, 1,1-Dichloroethene, Metal Salts |

| Titanocene (B72419) Catalysis | Labile (Mild Cleavage) | Deprotected Phosphate, 1,1-Dichloroethene, Titanocene byproducts |

| Biological/Environmental | Susceptible to Hydrolysis and Oxidation | Bis- and Mono-(2-chloroethyl) phosphates, Oxidized metabolites |

Advanced Applications in Organic Synthesis and Catalysis

Intermediates in Complex Molecule Synthesis

The structural framework provided by these phosphorus compounds is instrumental in building complex molecular architectures, finding utility in the synthesis of high-value products like pharmaceuticals and agrochemicals, and as foundational materials for industrial applications such as flame retardants.

The 2,2,2-trichloroethyl (Tce) group is a critical component for phosphate (B84403) protection in the Boc-mode synthesis of phosphotyrosine- and phosphoserine-containing peptides. nih.govnih.gov These phosphopeptides are vital in biochemical research and the development of new therapeutic agents. The synthesis involves using reagents like Boc-Ser(PO₃Tc₂)-OH or Boc-Tyr(PO₃Tc₂)-OH, which are prepared by acylating the corresponding amino acid where the phosphate moiety is protected by two Tce groups. nih.govnih.gov This protection strategy is crucial for preventing unwanted side reactions during the peptide chain elongation.

In the agrochemical sector, phosphonate (B1237965) esters are a significant class of compounds screened for herbicidal activity. mdpi.com The synthesis of mixed phosphonate diesters and amino acid-based phosphonamidates often involves the reaction of dialkyl phosphonates with various nucleophiles. mdpi.com Derivatives incorporating the trichloroethyl group can be used to modulate the properties of the final product, influencing its efficacy and environmental profile. For instance, the synthesis of pyrethrin biosynthesis inhibitors, which are relevant to insecticide development, utilizes phosphonate esters as key intermediates. nih.gov

Table 1: Application of 2,2,2-Trichloroethanol-Phosphorus Derivatives in Synthesis

| Target Molecule Class | Specific Reagent/Intermediate | Role of the Reagent | Reference |

| Phosphopeptides | Boc-Tyr(PO₃Tc₂)-OH | Provides a protected phosphotyrosine residue for peptide synthesis. | nih.gov |

| Phosphopeptides | Fmoc-Ser(PO₃Tc₂)-OH | Provides a protected phosphoserine residue for peptide synthesis. | nih.gov |

| Herbicides | Mixed Phosphonate Esters | Serve as core structures for developing new herbicidal agents. | mdpi.com |

| Anticancer Drugs | N,N-bis(2-chloroethyl)phosphoramide dichloride | Intermediate in the synthesis of cyclophosphamide. | google.com |

| Insecticides | Phosphonate Esters | Act as irreversible inhibitors of enzymes in pyrethrin biosynthesis. | nih.gov |

Organophosphorus compounds are widely used as flame retardants (FRs), often as replacements for halogenated FRs like polybrominated diphenyl ethers (PBDEs). nih.govmdpi.com Tris(2-chloroethyl) phosphate (TCEP), a compound structurally related to the esters of 2,2,2-trichloroethanol (B127377), is a prominent organophosphate ester flame retardant. nih.govnih.gov These compounds function through mechanisms in both the condensed phase (promoting char formation) and the gas phase (radical trapping). mdpi.comulster.ac.uk The synthesis of such flame retardants can start from elemental phosphorus or phosphorus trichloride (B1173362), which is then reacted with the corresponding chlorinated alcohol, such as ethylene (B1197577) chlorohydrin, to produce the final phosphate ester. quora.comresearchgate.net The presence of both phosphorus and chlorine in the molecule enhances its flame-retardant properties.

Role in Protecting Group Chemistry for Diverse Functionalities (e.g., alcohols, amines, carboxylic acids)

The 2,2,2-trichloroethyl (Tce) moiety is the basis for several important protecting groups in organic synthesis, prized for its stability under a range of conditions and its unique deprotection methods.

The 2,2,2-trichloroethoxycarbonyl (Troc) group is a robust protecting group for amines and alcohols. total-synthesis.comtcichemicals.com It is typically introduced by reacting the substrate with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base like pyridine (B92270). total-synthesis.com The resulting Troc-carbamates (from amines) or Troc-carbonates (from alcohols) are stable to both acidic and basic conditions that are commonly used to remove other protecting groups like Boc or Fmoc, making the Troc group valuable in orthogonal protection strategies. total-synthesis.com Deprotection is achieved under reductive conditions, most commonly with zinc dust in acetic acid or THF, which proceeds via a β-elimination mechanism. total-synthesis.com

In nucleic acid and peptide chemistry, the 2,2,2-trichloroethyl (Tce) group is used to protect the phosphate or phosphonate functional group. nih.govnih.gov This is particularly important in phosphoramidite (B1245037) chemistry for the synthesis of DNA and RNA oligonucleotides. aragen.comsigmaaldrich.com The Tce groups shield the reactive phosphate backbone during the sequential addition of nucleotide monomers. nih.govnih.gov Reagents such as bis(2,2,2-trichloroethyl) phosphorochloridite are employed for the phosphorylation of oligonucleotides. acs.org The removal of the Tce group from the phosphate triester is typically accomplished via reduction.

Table 2: 2,2,2-Trichloroethyl (Tce)-Based Protecting Groups

| Functional Group | Protecting Reagent | Protected Form | Common Deprotection Conditions | Reference |

| Amines | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Troc-carbamate | Zn / Acetic Acid or THF | total-synthesis.com |

| Alcohols | 2,2,2-Trichloroethyl chloroformate (Troc-Cl) | Troc-carbonate | Zn / Acetic Acid or THF | total-synthesis.com |

| Phosphates | Bis(2,2,2-trichloroethyl) phosphorochloridate | Tce-phosphate triester | Pd-catalyzed hydrogenolysis; Reduction (e.g., Zn) | nih.govnih.govsigmaaldrich.com |

| Carboxylic Acids | 2,2,2-Trichloroethanol | Tce-ester | Zn / Acetic Acid |

Catalytic Applications

Phosphite (B83602) ligands, which are esters of phosphorous acid, are a cornerstone of homogeneous catalysis. alfachemic.com By incorporating 2,2,2-trichloroethanol as the alcohol component, the electronic properties of the resulting phosphite ligand can be finely tuned. The electron-withdrawing nature of the trichloroethyl group makes the phosphorus center more π-acidic, which can significantly influence the activity and selectivity of the metal catalyst to which it is coordinated.

The modularity of phosphite ligand synthesis allows for the creation of "tunable" catalysts. researchgate.net Chemists can systematically alter the steric and electronic environment around the metal center by changing the alcohol substituents on the phosphorus atom. Using 2,2,2-trichloroethanol allows for the creation of electron-deficient ligands. These ligands can be monodentate or form part of a larger, multidentate structure, such as bidentate phosphine-phosphite or bis(phosphite) ligands. alfachemic.comrsc.org This tunability is crucial for optimizing catalytic performance in various organometallic reactions, including cross-coupling and hydrovinylation. alfachemic.comresearchgate.net For example, tuning the ligand structure in PCP-palladium pincer complexes has been shown to affect their catalytic activity, with bis(phosphite) complexes demonstrating higher activity in certain allylation reactions. rsc.org

In asymmetric catalysis, the goal is to produce a single enantiomer of a chiral product. This is often achieved using chiral ligands coordinated to a transition metal. Chiral phosphites, phosphoramidites, and mixed-donor ligands are highly effective in a variety of enantioselective transformations. nih.govrsc.orgresearchgate.net

The synthesis of chiral ligands often involves combining a chiral backbone, such as BINOL (1,1'-bi-2-naphthol), with a phosphorus(III) chloride reagent. rsc.org By using a phosphorus chloride precursor already bearing a 2,2,2-trichloroethyl group, or by reacting a chiral alcohol with a phosphorus reagent derived from 2,2,2-trichloroethanol, new chiral ligands can be generated. The electronic properties imparted by the trichloroethyl group can influence the enantioselectivity of the catalytic reaction. nih.gov These ligands have been successfully applied in rhodium-catalyzed asymmetric hydrogenation and hydroformylation, as well as palladium-catalyzed allylic substitution reactions, demonstrating their potential to create highly efficient and selective catalytic systems. nih.govnih.gov

Advanced Analytical Characterization of 2,2,2 Trichloroethanol Derived Organophosphorus Compounds

Spectroscopic Techniques

Spectroscopic techniques are indispensable for elucidating the structural features of these compounds. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal information about their atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organophosphorus compounds. It relies on the magnetic properties of atomic nuclei, such as ³¹P, ¹H, and ¹³C, to provide detailed information about the chemical environment of each atom.

³¹P NMR Spectroscopy: As phosphorus is the central atom in these compounds, ³¹P NMR is particularly informative. The ³¹P nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in excellent NMR sensitivity and sharp signals. mdpi.comoxinst.com The chemical shift (δ) in ³¹P NMR is highly sensitive to the oxidation state and coordination number of the phosphorus atom, as well as the nature of the substituents attached to it. mdpi.comoxinst.comresearchgate.net For organophosphorus compounds derived from phosphorous acid (a P(III) compound) and 2,2,2-trichloroethanol (B127377), the resulting phosphite (B83602) esters would be expected to show signals in the characteristic region for P(III) compounds, typically between +50 and +200 ppm. trilinkbiotech.com Any oxidation to a phosphate (B84403) (a P(V) species) would result in a significant upfield shift to a region between approximately +70 ppm and -30 ppm. trilinkbiotech.comnih.gov This makes ³¹P NMR an excellent tool for monitoring reaction progress and assessing product purity. mdpi.comoxinst.com

¹H NMR Spectroscopy: ¹H NMR provides information on the number and types of hydrogen atoms in the molecule. For a compound formed from phosphorous acid and 2,2,2-trichloroethanol, such as bis(2,2,2-trichloroethyl) phosphite, characteristic signals would be expected. The methylene (B1212753) protons (-CH₂-) of the trichloroethoxy group would appear as a doublet due to coupling with the phosphorus atom. The chemical shift for the -CH₂- protons in 2,2,2-trichloroethanol itself is around 4.15 ppm. chemicalbook.com In the organophosphorus derivative, this signal would be shifted and split by the adjacent phosphorus atom. The hydroxyl proton of the P-OH group, if present, would appear as a broad signal whose position is dependent on concentration and solvent. docbrown.info

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy is used to determine the types of carbon atoms present in the molecule. youtube.com In the context of 2,2,2-trichloroethanol-derived organophosphorus compounds, two distinct carbon signals are expected from the trichloroethoxy moiety. docbrown.info The carbon atom bonded to the three chlorine atoms (CCl₃) would appear significantly downfield due to the strong deshielding effect of the halogens. The methylene carbon (-CH₂O-) would also be downfield due to the adjacent oxygen atom and would exhibit coupling to the phosphorus atom (²JPC). docbrown.info For comparison, in 1,1,2-trichloroethane, the CHCl₂ carbon appears at a different chemical shift than the CH₂Cl carbon, illustrating the sensitivity of ¹³C NMR to the electronic environment. docbrown.info

Table 1: Typical NMR Chemical Shift (δ) Ranges for Functional Groups in 2,2,2-Trichloroethanol-Derived Organophosphorus Compounds

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ³¹P | Phosphite (P(III)) | +50 to +200 | Highly dependent on substituents. trilinkbiotech.com |

| ³¹P | Phosphate (P(V)) | +70 to -30 | Observed if oxidation occurs. trilinkbiotech.com |

| ¹H | -CH₂-O-P | ~4.0 - 4.5 | Signal is typically a doublet due to P-H coupling. chemicalbook.comdocbrown.info |

| ¹³C | -C H₂-O-P | ~60 - 70 | Exhibits coupling with phosphorus (²JPC). youtube.comdocbrown.info |

| ¹³C | -C Cl₃ | ~95 - 105 | Downfield shift due to electronegative chlorine atoms. uq.edu.au |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a compound. researchgate.net The IR spectrum of an organophosphorus compound derived from 2,2,2-trichloroethanol would display several characteristic absorption bands.

Key vibrational modes include:

P-O-C Stretch: This is a key indicator for the formation of the phosphite ester. Strong, broad absorptions are typically observed in the 950-1050 cm⁻¹ region. mdpi.com

P=O Stretch: If the compound has been oxidized to a phosphate, a very strong and characteristic absorption band will appear in the region of 1250-1350 cm⁻¹. mdpi.com Its absence is indicative of a pure phosphite.

C-Cl Stretch: The multiple chlorine atoms on the trichloroethoxy group will give rise to strong absorption bands in the fingerprint region, typically between 600 and 800 cm⁻¹. mdpi.com

O-H Stretch: A broad absorption band between 3200 and 3600 cm⁻¹ would indicate the presence of a hydroxyl group, either from an unreacted P-OH moiety or from residual 2,2,2-trichloroethanol. nist.gov

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds in the methylene group will be observed around 2850-3000 cm⁻¹. mdpi.com

Table 2: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (hydroxyl) | Stretch | 3200 - 3600 | Broad, Strong |

| C-H (alkane) | Stretch | 2850 - 3000 | Medium |

| P=O (phosphate) | Stretch | 1250 - 1350 | Very Strong |

| P-O-C (ester) | Stretch | 950 - 1050 | Strong |

| C-Cl (chloroalkane) | Stretch | 600 - 800 | Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. nih.gov

For organophosphorus compounds derived from 2,2,2-trichloroethanol, MS can confirm the molecular weight of the parent compound. nih.gov The fragmentation pattern would likely involve the cleavage of the P-O and C-O bonds, leading to characteristic fragment ions corresponding to the loss of trichloroethoxy groups or parts thereof. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinctive cluster of peaks for any chlorine-containing fragment, aiding in its identification. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. cromlab-instruments.es It is well-suited for the analysis of volatile and thermally stable compounds. Organophosphorus compounds, including those derived from 2,2,2-trichloroethanol, can often be analyzed by GC-MS. epa.govnih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity on a capillary column (e.g., a low-polarity DB-5ms column). cromlab-instruments.esnih.gov The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization) and detected. nist.gov GC-MS provides both the retention time (from the GC) and the mass spectrum (from the MS) for each component, allowing for highly confident identification. nih.gov

Table 3: Illustrative GC-MS Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Setting |

|---|---|

| Injection Mode | Splitless nih.gov |

| Injector Temperature | 250 °C nih.gov |

| Column | DB-5ms (or similar), 30 m x 0.25 mm x 0.25 µm nih.gov |

| Carrier Gas | Helium at ~1 mL/min nih.gov |

| Oven Program | Temperature gradient (e.g., 50 °C hold, ramp to 300 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV nist.gov |

| Mass Analyzer | Quadrupole or Ion Trap cromlab-instruments.es |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for analyzing less volatile, more polar, and thermally labile compounds that are not suitable for GC. dtu.dk This makes it highly applicable to the analysis of organophosphorus compounds and their potential metabolites or degradation products. nih.govdtu.dknih.gov

LC separates the components of a mixture in the liquid phase, typically using reversed-phase chromatography. nih.gov The eluent from the LC column is then introduced into the mass spectrometer via an interface like electrospray ionization (ESI), which generates ions in the gas phase with minimal fragmentation. nih.gov Tandem mass spectrometry (MS/MS) allows for the selection of a specific parent ion, its fragmentation, and the analysis of the resulting daughter ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantitative analysis. johnshopkins.edu

Table 4: Illustrative LC-MS/MS Parameters for Organophosphorus Compound Analysis

| Parameter | Typical Setting |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid nih.gov |

| Mobile Phase B | Acetonitrile or Methanol nih.gov |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode nih.gov |

| MS Analyzer | Triple Quadrupole (QqQ) dtu.dk |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) johnshopkins.edu |

Chromatographic Separation Methods

Chromatography encompasses a range of techniques used to separate the components of a mixture. journalagent.com The principle involves a mobile phase that carries the mixture through a stationary phase, with separation occurring based on differential partitioning between the two phases. journalagent.com For the purification and analysis of 2,2,2-trichloroethanol-derived organophosphorus compounds, several chromatographic methods are relevant.

Column Chromatography: This is a fundamental preparative technique used to purify compounds. For organophosphorus compounds, silica (B1680970) gel is a common stationary phase. nih.gov A solvent system of appropriate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is used as the mobile phase to elute the components from the column, allowing the target compound to be isolated from unreacted starting materials or byproducts. nih.gov

Thin Layer Chromatography (TLC): TLC is a rapid and inexpensive analytical technique used to monitor reaction progress, identify compounds, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with an adsorbent like silica gel, which is then developed in a solvent chamber.

High-Performance Liquid Chromatography (HPLC): HPLC is an advanced form of column chromatography that uses high pressure to push the mobile phase through a column packed with smaller particles, resulting in higher resolution and faster separation times. nih.gov It can be used for both analytical quantification and preparative purification of organophosphorus compounds. Different stationary phases, including normal phase, reversed-phase, and chiral phases, can be employed depending on the specific separation required. nih.gov

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography, GPC separates molecules based on their size. journalagent.com This technique can be useful for separating oligomeric or polymeric byproducts from the desired monomeric organophosphorus compound.

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For novel or structurally complex molecules like derivatives of phosphorous acid and 2,2,2-trichloroethanol, this technique provides unambiguous proof of chemical identity, connectivity, and stereochemistry by mapping electron density from the diffraction pattern of X-rays interacting with a single crystal.

Research Findings:

The application of X-ray crystallography would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the molecule. This data is invaluable for understanding the compound's conformation in the solid state and for validating structures proposed by other means, such as NMR or mass spectrometry. The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and collecting diffraction data as it is rotated in an X-ray beam. The resulting diffraction pattern is then processed to generate a three-dimensional electron density map, from which the atomic positions are determined and refined.

Despite the power of this technique for absolute structural elucidation, a search of the available scientific literature and crystallographic databases did not yield a published single-crystal X-ray structure for the specific compound "phosphorous acid;2,2,2-trichloroethanol" or its common phosphate ester derivative, triclofos. drugbank.comebi.ac.uknist.gov While computational 3D models are available, experimental crystallographic data that would provide definitive solid-state structural parameters appears to be absent from the public domain. Therefore, while X-ray crystallography remains the gold standard for such structural determination, its application to this specific compound has not been reported in the reviewed literature.

Theoretical and Computational Studies of 2,2,2 Trichloroethanol Phosphorus Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published studies employing quantum chemical calculations specifically on the "phosphorous acid;2,2,2-trichloroethanol" system were found. Therefore, detailed discussions on reaction mechanisms, molecular structure, and electronic properties derived from such calculations cannot be provided.

Information regarding the elucidation of reaction mechanisms for the "this compound" system through quantum chemical calculations is not available in the reviewed literature.

No computational studies detailing the molecular structure and conformation of adducts or transition states involving phosphorous acid and 2,2,2-trichloroethanol (B127377) were identified.

There are no available data from HOMO-LUMO analysis or molecular electrostatic potential calculations for the "this compound" system.

Kinetic and Thermodynamic Modeling

A search for kinetic and thermodynamic modeling of the reaction between phosphorous acid and 2,2,2-trichloroethanol yielded no specific results.

No transition state analyses for the reaction involving phosphorous acid and 2,2,2-trichloroethanol have been published in the scientific literature.

There is no available data on the calculated energy barriers or proposed reaction pathways for the "this compound" system.

Environmental Research and Biotransformation of Organophosphorus Compounds Containing 2,2,2 Trichloroethyl Moieties

Occurrence and Distribution in Environmental Matrices (General Organophosphate Esters)

Due to their widespread use and continuous release, OPEs are ubiquitously detected in various environmental compartments across the globe. mdpi.comacs.orgtandfonline.com Their physical and chemical properties dictate their distribution; for instance, chlorinated OPEs (Cl-OPEs) like Tris(2-chloroethyl) phosphate (B84403) (TCEP) are relatively water-soluble, leading to their common accumulation in water sources. tandfonline.com Consequently, OPEs are frequently found in indoor dust, air, water, soil, sediment, and even sludge from wastewater treatment plants (WWTPs). acs.orgtandfonline.comtandfonline.com

WWTPs are considered significant sinks for OPEs, but conventional treatment processes often fail to eliminate them completely, resulting in their discharge into aquatic ecosystems. acs.org High concentrations of OPEs have been recorded in regions with significant urbanization and industrial activity. mdpi.com For example, in China, soil concentrations of OPEs have shown an increasing trend, rising from an average of 30 ng/g in 2013 to 150 ng/g in 2022. mdpi.com Studies of rivers receiving various types of wastewater have found total OPE concentrations ranging from 142.23 to 304.56 ng/L, with the highest levels in waters impacted by airport and industrial effluent. nih.gov The widespread presence of these compounds is not limited to industrial areas; they have been detected in remote regions as well, indicating the potential for long-range environmental transport. acs.org Their consistent detection in filter-feeding bivalves along coastal regions further confirms their widespread spatial and temporal occurrence in marine environments. ifremer.fr

Table 1: Occurrence of Selected Organophosphate Esters in Various Environmental Matrices

| Environmental Matrix | Compound(s) | Reported Concentration Range / Notes | Source(s) |

|---|---|---|---|

| River Water | Σ13OPEs | 142.23 - 304.56 ng/L | nih.gov |

| Soil (China) | ΣOPEs | Mean value >200 ng/g in highly urbanized areas | mdpi.com |

| Wastewater Treatment Plants | General OPEs | Considered major sinks; incomplete removal leads to discharge into aquatic systems. | acs.org |

| Coastal Bivalves (France) | TCIPP, TNBP, EHDPP | Median concentrations between 0.4 and 4.9 ng/g dry weight. | ifremer.fr |

| Aquatic Environments | Cl-OPEs (e.g., TCEP) | Tend to accumulate due to high water solubility. | tandfonline.com |

Abiotic Degradation Pathways (e.g., Hydrolysis)

Organophosphorus esters are susceptible to abiotic degradation, with hydrolysis being a primary pathway. oup.comoup.com The ester bonds in these molecules are vulnerable to cleavage, a reaction that can be influenced by environmental conditions such as pH and the presence of other reactive chemical species. oup.comresearchgate.net For TCEP, hydrolysis leads to the formation of degradation products like bis(2-chloroethyl) phosphate (BCEP). nih.gov

The rate of abiotic degradation can be significantly influenced by the presence of nucleophiles other than water. nih.gov In anoxic environments, such as those found in some estuaries and salt marshes, reduced sulfur species can play a crucial role in the transformation of TCEP. nih.gov Studies have determined the second-order rate constants for the reaction of TCEP with various sulfur nucleophiles, demonstrating that these pathways can be significant for its removal under specific environmental conditions. nih.govnih.gov For instance, the reaction with polysulfides and thiophenolate is notably faster than with bisulfide. nih.gov

Table 2: Second-Order Rate Constants for the Reaction of TCEP with Reduced Sulfur Species

| Reduced Sulfur Species | Temperature (°C) | Second-Order Rate Constant (M⁻¹ s⁻¹) | Source(s) |

|---|---|---|---|

| Polysulfide (Sₙ²⁻) | 25 | 5.0 (±1.4) × 10⁻⁴ | nih.govnih.gov |

| Thiophenolate (PhS⁻) | 50 | 34 (±2) × 10⁻⁴ | nih.govnih.gov |

| Bisulfide (HS⁻) | 50 | 0.9 × 10⁻⁴ | nih.govnih.gov |

Biotransformation and Microbial Degradation

Microbial degradation is a critical process for the removal and detoxification of OPEs in the environment. oup.comoup.comnih.gov It is considered a cost-effective and environmentally sound method for eliminating these contaminants. sci-hub.se Microorganisms can utilize OPEs through co-metabolism or use them as a source of carbon and phosphorus, breaking them down into less harmful substances. oup.com

Specific microbial communities have been shown to adapt and become enriched in environments contaminated with OPEs. acs.orgbohrium.comnih.gov In sediment microcosm studies involving repeated amendments of TCEP, the microbial community structure shifted significantly. acs.orgnih.gov Bacterial orders such as Burkholderiales and Rhizobiales were identified as prevalent guilds that were enriched in the presence of TCEP. acs.orgbohrium.comnih.gov The enrichment of these communities was linked to higher abundances of genes encoding for alkaline and acid phosphatases, as well as genes involved in the metabolism of 2-chloroethanol, a byproduct of TCEP hydrolysis. acs.orgbohrium.comnih.gov This indicates their key role in the degradation of both the parent compound and its metabolites. acs.orgnih.gov The degradation of TCEP in these studies was found to fit pseudo-zero-order kinetics, with the degradation rate increasing significantly after the microbial community adapted to the contaminant. acs.orgbohrium.comnih.gov The first microorganisms capable of degrading OPEs were isolated in the 1970s, and since then, numerous bacterial and some fungal species have been identified. oup.comnih.gov

The microbial degradation of TCEP results in a series of biotransformation products. acs.orgnih.gov The primary degradation step involves the hydrolysis of the phosphoester bonds, leading to the formation of bis(2-chloroethyl) phosphate (BCEP) and subsequently mono(2-chloroethyl) phosphate (MCEP). sci-hub.seacs.orgbohrium.comnih.gov BCEP is often the main intermediate product observed during microbial degradation of TCEP. sci-hub.se

In addition to these hydrolysis products, other metabolites have been identified, indicating that multiple degradation pathways are active. acs.orgnih.gov These include products of hydrolytic dechlorination and oxidation. acs.orgbohrium.comnih.gov

Table 3: Identified Biotransformation Products of Tris(2-chloroethyl) phosphate (TCEP)

| Product Name | Abbreviation | Formation Pathway | Source(s) |

|---|---|---|---|

| bis(2-chloroethyl) phosphate | BCEP | Phosphoester bond hydrolysis | sci-hub.seacs.orgbohrium.comnih.gov |

| mono(2-chloroethyl) phosphate | MCEP | Phosphoester bond hydrolysis | sci-hub.seacs.orgbohrium.comnih.gov |

| bis(2-chloroethyl) 2-hydroxyethyl phosphate | TCEP-OH | Hydrolytic dechlorination/Oxidation | sci-hub.seacs.orgbohrium.comnih.gov |

| phosphoric bis(2-chloroethyl) (2-oxoethyl) ester | TCEP-CHO | Oxidation | sci-hub.seacs.orgbohrium.comnih.gov |

| phosphoric acid bis(2-chloroethyl)(carboxymethyl) ester | TCEP-COOH | Oxidation | sci-hub.seacs.orgbohrium.comnih.gov |

| 2-chloroethyl 2-hydroxyethyl hydrogen phosphate | BCEP-OH | Hydrolytic dechlorination/Oxidation | sci-hub.seacs.orgbohrium.comnih.gov |

The biodegradation of OPEs proceeds through several key reaction mechanisms. oup.com

Phosphoester Bond Hydrolysis : This is considered the most significant initial step in the detoxification of OPEs. oup.comoup.com It is catalyzed by enzymes such as phosphotriesterases (also known as organophosphate hydrolases) and other esterases. oup.comnih.govnih.gov These enzymes cleave the P-O-alkyl or P-O-aryl bonds, releasing the alcohol or phenol (B47542) side chains. oup.comnih.gov In the case of TCEP, this leads to the stepwise removal of the 2-chloroethyl groups, forming BCEP and MCEP. acs.orgnih.gov The active sites of these esterases often contain serine residues that initiate a nucleophilic attack on the substrate. nih.gov

Hydrolytic Dechlorination : This pathway involves the replacement of a chlorine atom with a hydroxyl group. The identification of hydroxylated metabolites like bis(2-chloroethyl) 2-hydroxyethyl phosphate (TCEP-OH) provides clear evidence for this mechanism during the biotransformation of TCEP. sci-hub.seacs.orgnih.gov This process can reduce the toxicity of the chlorinated side chains.

Oxidation : Microbial enzymes, such as cytochrome P450 monooxygenases, can also oxidize the alkyl side chains of OPEs. nih.govnih.gov This can involve Cα-hydroxylation followed by O-dealkylation. nih.govresearchgate.net For TCEP, oxidation pathways lead to the formation of metabolites with aldehyde (TCEP-CHO) and carboxylic acid (TCEP-COOH) functional groups. sci-hub.seacs.orgnih.gov These oxidative steps are part of the broader metabolic process that breaks down the organic structure of the molecule. oaepublish.com

Role of Adsorbents in Environmental Remediation (e.g., biochar for Tris(2-chloroethyl) phosphate)

Adsorption is a promising technology for the removal of OPEs from contaminated water. nih.govmdpi.com Biochar, a carbon-rich material produced from the pyrolysis of biomass, has emerged as an effective and economical adsorbent for this purpose. bohrium.comnih.govresearchgate.net

Biochar derived from various feedstocks, such as shrimp shells and nutshells, has demonstrated high efficiency in removing TCEP from aqueous solutions. bohrium.comnih.govresearchgate.netmdpi.com Shrimp shell biochar, for example, can achieve rapid adsorption, removing 95% of TCEP within 30 minutes under certain conditions. nih.govresearchgate.net The maximum adsorption capacity can be substantial, with one study reporting a capacity of 264.11 mg·g⁻¹ for a specific shrimp shell biochar. nih.gov Iron-modified biochar has also shown enhanced removal capabilities for TCEP. researchgate.netnih.gov

The adsorption mechanism is multifaceted and involves several types of interactions:

Pore-filling : The hierarchical porous structure of biochar provides a large surface area for TCEP to be physically trapped. bohrium.comresearchgate.net

Hydrogen Bonding : Oxygen-containing functional groups on the biochar surface, such as carboxyl and hydroxyl groups, can form hydrogen bonds with the phosphate group of TCEP. bohrium.comnih.gov

Hydrophobic Interactions : The organic backbone of TCEP can interact with the hydrophobic surfaces of the biochar. mdpi.comresearchgate.net

π-π and Cl-H Interactions : Aromatic structures in the biochar can engage in π-π interactions, while Cl-H interactions between the chlorinated side chains of TCEP and the biochar surface have also been identified as potential mechanisms. bohrium.commdpi.comnih.gov

The effectiveness of biochar is often stable across a wide range of pH values and in the presence of other co-existing ions, making it a robust option for environmental remediation. nih.govresearchgate.net

Historical Context and Future Research Directions

Evolution of 2,2,2-Trichloroethyl Protecting Group Chemistry

The 2,2,2-trichloroethoxycarbonyl (Troc) group, derived from 2,2,2-trichloroethanol (B127377), emerged as a versatile protecting group for amines, alcohols, and phenols. chem-station.com Its stability under a range of conditions, including hydrolytic, strongly acidic, and nucleophilic environments, made it an attractive tool for multi-step organic synthesis. chem-station.com The Troc group is typically introduced using 2,2,2-trichloroethyl chloroformate (Troc-Cl) and can be selectively removed under reductive conditions, most commonly with zinc dust in acetic acid. chem-station.comwikipedia.org This orthogonality to many other protecting groups was a key factor in its adoption.

The application of the 2,2,2-trichloroethyl (Tce) group was later extended to the protection of phosphate (B84403) moieties, a critical step in the synthesis of oligonucleotides and other phosphorylated biomolecules. This development was a significant advancement, as the protection and selective deprotection of the highly reactive phosphate group were major challenges in the field. The stability of the Tce-protected phosphate to various reaction conditions, coupled with its reliable removal, solidified its place in the synthetic chemist's toolbox.

Milestones in the Synthesis and Application of 2,2,2-Trichloroethanol-Derived Phosphorus Compounds

A pivotal moment in the history of 2,2,2-trichloroethanol-derived phosphorus compounds was the 1965 publication by F. Eckstein, which detailed the use of the 2,2,2-trichloroethyl group for the protection of phosphate groups during the synthesis of mononucleotides. nih.gov This work laid the groundwork for the widespread use of this protecting group in nucleic acid chemistry.

Following this, the methodology was further refined and applied to other complex synthetic targets. For instance, the synthesis of phosphoserine-containing peptides utilized Boc-Ser(PO3Tc2)-OH, Z-Ser(PO3Tc2)-OH, and Fmoc-Ser(PO3Tc2)-OH, all of which incorporate the Tce-protected phosphate group. nih.gov The synthesis of these building blocks demonstrated the compatibility of the Tce group with various standard peptide synthesis protocols.

The development of key reagents such as bis(2,2,2-trichloroethyl) phosphorochloridite further expanded the utility of this chemistry, enabling the efficient phosphorylation of oligonucleotides. acs.org These milestones established the 2,2,2-trichloroethanol-derived phosphorus compounds as indispensable tools for the chemical synthesis of biologically important molecules.

Current Research Frontiers and Emerging Applications

While the foundational applications of 2,2,2-trichloroethanol-derived phosphorus compounds were in oligonucleotide and peptide synthesis, current research continues to explore new frontiers. One promising area is in the development of anticancer prodrugs. nih.gov In a study on norcantharidin (B1212189) analogues, compounds bearing a bis(2,2,2-trichloroethyl) phosphate moiety exhibited significant anti-proliferative activity against a panel of human cancer cell lines. nih.gov The potency of these analogues was linked to the ease of hydrolysis of the phosphate ester, highlighting the potential of the Tce group to act as a pro-moiety that is cleaved within the biological system to release the active drug. nih.gov For example, 4-Aza-4-(3-{bis(2,2,2-trichloroethyl)phosphate}propyl)-10-oxatricyclo[5.2.1.0]decane-3,5-dione was identified as a particularly potent analogue. nih.gov